

Application Notes and Protocols for ONO-9780307 In Vivo Experiments

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Compound of Interest

Compound Name: ONO-9780307

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the preparation of **ONO-9780307**, a potent and specific antagonist of the lysophosphatidic acid receptor 1 (LPA1), for in vivo experimental use. The protocols and data presented are compiled from publicly available sources to facilitate reproducible research.

Physicochemical Properties

A summary of the key physicochemical properties of **ONO-9780307** is provided below. These properties are essential for understanding its behavior in biological systems and for appropriate formulation.

Property	Value	Reference
Compound Class	Synthetic organic	[1]
Mechanism of Action	LPA1 Antagonist	[1][2][3]
Molecular Formula	C30H35NO7	[2][4][5]
Molecular Weight	521.60 g/mol	[2][4][5]
Appearance	White to off-white solid	[2][4][5]
In Vitro Solubility	DMSO: 100 mg/mL (191.72 mM)	[2][4][5]

In Vivo Formulation Protocols

The successful in vivo application of **ONO-9780307** is critically dependent on the choice of an appropriate vehicle that ensures solubility, stability, and bioavailability while minimizing toxicity. Below are two recommended protocols for preparing **ONO-9780307** for administration in animal models.

Protocol 1: DMSO and Corn Oil Formulation

This protocol is suitable for subcutaneous or oral administration routes where a lipid-based vehicle is acceptable.

Materials:

- **ONO-9780307** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Corn oil, sterile
- Sterile, light-protecting microcentrifuge tubes or vials
- Pipettes and tips
- Vortex mixer
- Ultrasonic bath (optional, for enhancing dissolution)

Procedure:

- Prepare Stock Solution:
 - Accurately weigh the desired amount of **ONO-9780307** powder.
 - Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50 mg/mL). Use of an ultrasonic bath may aid in dissolution.^[2] Ensure the solution is clear.
- Prepare Working Solution:

- This protocol yields a clear solution of at least 5 mg/mL.[2]
- For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.[2]
- Vortex the mixture thoroughly until a homogenous and clear solution is obtained.[2]
- Administration:
 - The working solution should be prepared fresh on the day of use.[2]
 - Administer the solution to the experimental animals via the desired route (e.g., oral gavage, subcutaneous injection).

Storage:

- The DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][4][5] Avoid repeated freeze-thaw cycles.[2][4][5]

Protocol 2: Aqueous Formulation with Co-solvents

This protocol is suitable for intravenous or intraperitoneal administration where an aqueous-based vehicle is preferred.

Materials:

- **ONO-9780307** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile distilled water (ddH₂O) or saline
- Sterile, light-protecting microcentrifuge tubes or vials
- Pipettes and tips

- Vortex mixer

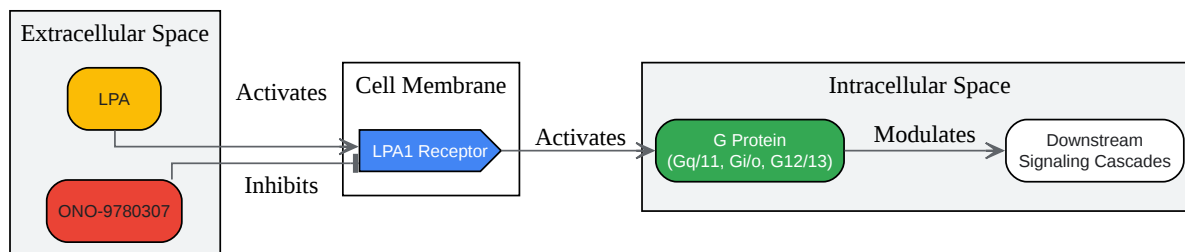
Procedure:

- Prepare Stock Solution:
 - Prepare a concentrated stock solution of **ONO-9780307** in DMSO (e.g., 40 mg/mL) as described in Protocol 1.
- Prepare Working Solution (Example for 10 mg/kg dose):
 - The following is an example formulation for a clear solution: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O.
 - To prepare 1 mL of the working solution, take 50 µL of the 40 mg/mL DMSO stock solution.
 - Add 300 µL of PEG300 and mix well until the solution is clear.
 - Add 50 µL of Tween 80 and mix well until the solution is clear.
 - Add 600 µL of sterile ddH₂O or saline and mix thoroughly.
- Administration:
 - Prepare the working solution fresh on the day of administration.
 - Administer the solution to the experimental animals via the desired route (e.g., intravenous, intraperitoneal).

Signaling Pathway and Experimental Workflow

ONO-9780307 Mechanism of Action

ONO-9780307 acts as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][3][6] By binding to the orthosteric site of LPA1, **ONO-9780307** competitively inhibits the binding of its endogenous ligand, lysophosphatidic acid (LPA).[6] This blockade prevents the activation of downstream signaling cascades typically initiated by LPA1, which are known to be involved in various physiological and pathological processes.

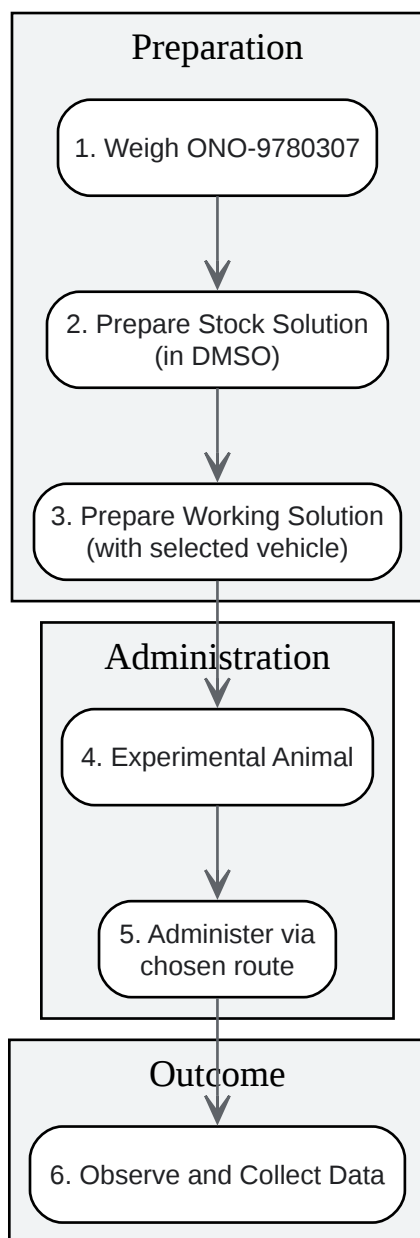


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ONO-9780307 inhibits LPA1 signaling.

Experimental Workflow for In Vivo Preparation and Administration

The following diagram outlines the general workflow for preparing and administering **ONO-9780307** in a preclinical research setting.



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Workflow for **ONO-9780307** in vivo studies.

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